molecular formula C9H17NO3 B15056133 Ethyl 2-(piperidin-3-yloxy)acetate

Ethyl 2-(piperidin-3-yloxy)acetate

Cat. No.: B15056133
M. Wt: 187.24 g/mol
InChI Key: IGNMURXXCRPMJM-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yloxy)acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-3-yloxy)acetate typically involves the reaction of piperidine with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-3-yloxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(piperidin-3-yloxy)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(piperidin-3-yloxy)acetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, ion channels, and other cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring attachment can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-piperidin-3-yloxyacetate

InChI

InChI=1S/C9H17NO3/c1-2-12-9(11)7-13-8-4-3-5-10-6-8/h8,10H,2-7H2,1H3

InChI Key

IGNMURXXCRPMJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCCNC1

Origin of Product

United States

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